4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol involves multiple steps, typically starting with the preparation of the core pyrazolo[1,5-c][1,3]benzoxazine structure.
Industrial Production Methods
the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of nitro groups would yield amines .
Scientific Research Applications
4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific enzymes or receptors.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
- 2,4-Dichloro-6-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
- 7,9-Dibromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
4-Bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
303061-37-2 |
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Molecular Formula |
C23H17BrCl2N2O3 |
Molecular Weight |
520.2 g/mol |
IUPAC Name |
4-bromo-2-[7,9-dichloro-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol |
InChI |
InChI=1S/C23H17BrCl2N2O3/c1-30-15-5-2-12(3-6-15)19-11-20-16-9-14(25)10-18(26)22(16)31-23(28(20)27-19)17-8-13(24)4-7-21(17)29/h2-10,20,23,29H,11H2,1H3 |
InChI Key |
QMCKHKLFKLWQPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=C(C=CC(=C5)Br)O |
Origin of Product |
United States |
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